
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and an ester functional group. It has garnered significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-cyanopyridine can undergo cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired naphthyridine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ethyl 6-cyano-4-oxo-1,5-naphthyridine-3-carboxylate.
Reduction: Ethyl 6-amino-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its role in developing new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with target molecules.
Comparison with Similar Compounds
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a chloro group instead of a cyano group, leading to different reactivity and biological activity.
6-Amino-4-hydroxy-1,5-naphthyridine-3-carboxylate: The amino group provides different hydrogen bonding capabilities and reactivity profiles.
4-Hydroxy-1,5-naphthyridine-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
ethyl 6-cyano-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-2-18-12(17)8-6-14-9-4-3-7(5-13)15-10(9)11(8)16/h3-4,6H,2H2,1H3,(H,14,16) |
InChI Key |
OBTKBNVRMWGPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)

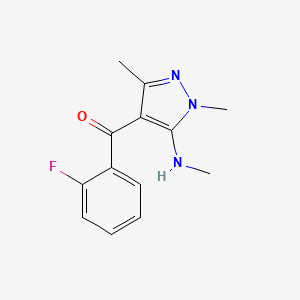


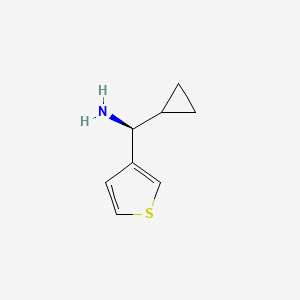
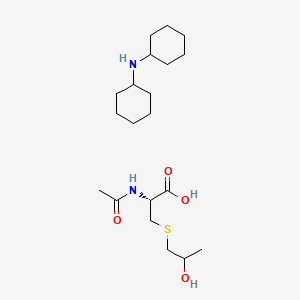
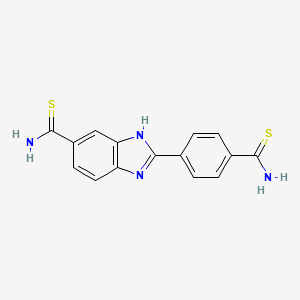

![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
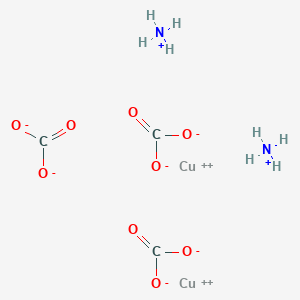
![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)
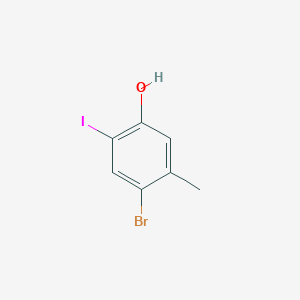
![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)
